molecular formula C17H25NO7 B606518 Cbz-N-amido-PEG3-acid CAS No. 1310327-18-4

Cbz-N-amido-PEG3-acid

Cat. No.: B606518
CAS No.: 1310327-18-4
M. Wt: 355.39
InChI Key: SBHUTZVKPJPFBD-UHFFFAOYSA-N
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Description

Cbz-N-amido-PEG3-acid is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It contains a carbobenzoxy (Cbz) protected amino group and a terminal carboxylic acid group. This compound is primarily used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs) and other bioconjugation applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-N-amido-PEG3-acid can be synthesized through a multi-step process involving the protection of the amino group with a carbobenzoxy group and the subsequent attachment of the PEG chain. The terminal carboxylic acid group is introduced through esterification or amidation reactions. Common reagents used in these reactions include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, often exceeding 98% .

Chemical Reactions Analysis

Types of Reactions

Cbz-N-amido-PEG3-acid undergoes various chemical reactions, including:

    Substitution Reactions: The terminal carboxylic acid group can react with primary amines to form stable amide bonds.

    Deprotection Reactions: The Cbz-protected amino group can be deprotected under acidic conditions to expose the free amine

Common Reagents and Conditions

    Substitution Reactions: Reagents such as DCC or EDC are commonly used to activate the carboxylic acid group for amide bond formation.

    Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Cbz protecting group

Major Products Formed

    Amide Bonds: Formed through substitution reactions with primary amines.

    Free Amines: Obtained after deprotection of the Cbz group

Scientific Research Applications

Cbz-N-amido-PEG3-acid has diverse applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.

    Biology: Facilitates the conjugation of biomolecules such as proteins, antibodies, and nucleic acids.

    Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

    Cbz-N-amido-PEG-acid: Similar structure with a shorter PEG chain.

    Cbz-N-amido-PEG4-acid: Contains a longer PEG chain.

Uniqueness

Cbz-N-amido-PEG3-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications in PROTAC synthesis and bioconjugation .

Properties

IUPAC Name

3-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO7/c19-16(20)6-8-22-10-12-24-13-11-23-9-7-18-17(21)25-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHUTZVKPJPFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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